Cas no 50373-36-9 (()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol)
50373-36-9 structure
Product Name:()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
CAS 번호:50373-36-9
MF:C10H18O
메가와트:154.249323368073
CID:1565691
PubChem ID:170833
Update Time:2025-04-21
()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol 화학적 및 물리적 성질
이름 및 식별자
-
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-
- (1)-(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylvinyl)cyclohexan-1-ol
- 5-methyl-2-(prop-1-en-2-yl)cyclohexanol
- (±)-(1alpha,2beta,5alpha)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
- 5-METHYL-2-(1-METHYLETHENYL)-, (1R,2S,5R)-REL-CYCLOHEXANOL
- ()-(1α
- )-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
- ,2β
- ,5α
- SCHEMBL43859
- 89-79-2
- UNII-3TH92O3BXN
- Isopulegol, (+/-)-
- (1R,3R,4S)-(-)-p-Menth-8-en-3-ol
- (-)-L-Isopulegol
- DTXSID5047116
- (-)-Isopulegol, 99%
- GTPL2462
- E78611
- p-8(9)-Menthen-3-ol
- l-Isopulegol
- AKOS028109164
- (+/-)-isopulegol
- rel-(1R,2S,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
- FEMA No. 2962
- EC 201-940-6
- 5-Methyl-2-(1-methylethenyl)-(1R,2S,5R)-Cyclohexanol
- EINECS 201-940-6
- NSC 1263
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, [1R-(1.alpha.,2.beta.,5.alpha.)]-
- ZYTMANIQRDEHIO-KXUCPTDWSA-
- EN300-269447
- (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexanol
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R-(1alpha,2beta,5alpha))-
- NSC-231369
- EINECS 256-557-7
- ISOPULEGOL [FHFI]
- HY-121206
- 3TH92O3BXN
- (-)-Isopulegol, >=98%
- (1R,2S,5R)-5-METHYL-2-(PROP-1-EN-2-YL)CYCLOHEXAN-1-OL
- DTXSID90110001
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-
- (-)-Isopulegol
- InChI=1/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
- 50373-36-9
- 2-Isopropenyl-5-methylcyclohexanol-, (1R-(1alpha,2beta,5alpha))-
- (-)-Isopulegol, primary pharmaceutical reference standard
- (-)-Isopulegol 100 microg/mL in Acetonitrile
- (1R,3R,4S)-P-METH-8-EN-3-OL
- Q2103922
- AI3-02176
- ISOPULEGOL [FCC]
- NS00127398
- Isopulegol (natural)
- CHEBI:70479
- coolact P
- NVG8YK55NL
- p-Menth-8-en-3-ol, (1R,3R,4S)-(-)-
- (-)-Isopulegol, technical grade
- 5-Methyl-2-(1-methylethenyl)cyclohexanol, (1R-(1alpha,2beta,5alpha))-
- rac-isopulegol
- iso-Pulegol
- 59905-53-2
- (+/-)-(1alpha,2beta,5alpha)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
- (-)-Isopulegol, analytical standard
- Isopulegol
- (1R,2S,5R)-2-Isopropenyl-5-methylcyclohexanol
- UNII-NVG8YK55NL
- NSC-1263
- CS-0081229
- CHEMBL237994
- 1-isopulegol
- p-Menth-8(9)-en-3-ol
- AS-10358
- (1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
- NSC1263
- ()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
-
- 인치: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
- InChIKey: ZYTMANIQRDEHIO-KXUCPTDWSA-N
- 미소: O[C@@H]1C[C@H](C)CC[C@H]1C(=C)C
계산된 속성
- 정밀분자량: 154.136
- 동위원소 질량: 154.136
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 1
- 복잡도: 151
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 3
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 20.2A^2
- 소수점 매개변수 계산 참조값(XlogP): 3
실험적 성질
- 밀도: 0.912
- 비등점: 197°C at 760 mmHg
- 플래시 포인트: 78.3°C
- 굴절률: 1.472
- PSA: 20.23000
- LogP: 2.35960
()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol 관련 문헌
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
50373-36-9 (()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol) 관련 제품
- 473-98-3(Betulin)
- 545-47-1(lupeol)
- 7786-67-6(Isopulegol)
- 473-15-4(β-Eudesmol Standard)
- 1059-14-9(Taraxasterol)
- 104870-56-6((+)-Isopulegol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
추천 공급업체
PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
골드 회원
중국 공급자
시약
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
중국 공급자
대량
Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
중국 공급자
대량